molecular formula C12H14N2O4 B8788501 (2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE

(2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE

Cat. No.: B8788501
M. Wt: 250.25 g/mol
InChI Key: NYNRRBUOLNYJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE is a chemical compound that features a morpholine ring attached to a methanone group, which is further connected to a 2-methyl-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE typically involves the reaction of 2-methyl-3-nitrobenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas and palladium on carbon, or chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Reduction: The major product formed is (2-METHYL-3-AMINOPHENYL)(MORPHOLINO)METHANONE.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

(2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can enhance the compound’s binding affinity to specific targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-METHYL-3-NITROPHENYL)(PIPERIDINO)METHANONE: Similar structure but with a piperidine ring instead of a morpholine ring.

    (2-METHYL-3-NITROPHENYL)(PYRROLIDINO)METHANONE: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

(2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

(2-methyl-3-nitrophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H14N2O4/c1-9-10(3-2-4-11(9)14(16)17)12(15)13-5-7-18-8-6-13/h2-4H,5-8H2,1H3

InChI Key

NYNRRBUOLNYJSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a DMF solution (10 ml) of 2-methyl-3-nitro-benzoic acid (500 mg) and morpholine (361 mg), WSCI (793 mg), HOBt (560 mg) and N-ethyldiisopropylamine (1.44 ml) were added, followed by stirring at room temperature. To this, water was added, followed by extraction with ethyl acetate, which was subsequently washed with saturated aqueous sodium chloride solution, and the organic layer was dried over sodium sulfate. After the sodium sulfate was filtered off, the solvent was distilled off under reduced pressure, followed by purification by silica gel column chromatography (dichloromethane/methanol=40/1 to 10/1), to obtain the desired compound (587 mg, 85%).
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500 mg
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361 mg
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560 mg
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1.44 mL
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Quantity
10 mL
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Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

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